molecular formula C7H8N2O2 B1279927 6-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 21573-06-8

6-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1279927
CAS RN: 21573-06-8
M. Wt: 152.15 g/mol
InChI Key: ABHXYFPEQCXJJJ-UHFFFAOYSA-N
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Description

The compound 6-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic molecule that features a cyclopropyl group attached to a tetrahydropyrimidine ring. This structure is of interest due to its potential applications in pharmaceuticals and materials science. The papers provided discuss various related compounds and their synthesis, molecular structure, and chemical properties, which can provide insights into the analysis of 6-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component reactions or cycloaddition reactions. For instance, the synthesis of 6-amino-3-cyclopropyl-1-ethyl-1H-pyrimidine-2,4-dione hydrate was achieved through a microwave-assisted reaction followed by extraction and purification steps . Similarly, the synthesis of dihydropyrimidine-2,4,5(3H)-triones and tetrahydro-2-thioxopyrimidine-4,5-diones was performed via a three-component reaction involving amines, phenyl isocyanate or phenyl isothiocyanate, and ethyl bromopyruvate . These methods could potentially be adapted for the synthesis of 6-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a tetrahydropyrimidine ring, which can be nearly planar, as observed in the crystal structure of a related compound . The cyclopropyl group is likely to introduce strain into the molecule, affecting its reactivity and physical properties. The crystal structure analysis of 6-amino-3-cyclopropyl-1-ethyl-1H-pyrimidine-2,4-dione hydrate reveals normal intramolecular bond lengths, including those of the cyclopropyl moiety, and the formation of puckered layers held together by hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of tetrahydropyrimidine derivatives can be influenced by substituents on the ring. Cycloaddition reactions are a common method for constructing such compounds, as seen in the synthesis of tricyclic tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones . The presence of a cyclopropyl group could affect the regioselectivity and outcome of such reactions. Acid-catalyzed photoreactions of related compounds have been shown to produce novel cycloadducts, indicating a rich chemistry that could be explored for 6-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine derivatives can vary widely depending on the substituents. For example, the crystal structure of a related compound shows that the pyrimidine rings are nearly planar, and the molecules form dimers through hydrogen bonding . The solubility, melting point, and stability of 6-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione would be influenced by the cyclopropyl group and the overall molecular geometry. The synthesis methods described in the papers suggest that these compounds can be obtained in good yield and purity, which is important for their practical applications .

Scientific Research Applications

Molecular Structure and Optical Applications

6-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been studied for its molecular structure and vibrational spectra. Theoretical investigations using Density Functional Theory (DFT) have been conducted to understand its molecular structure, vibrational wavenumbers, and optical properties. These studies reveal significant potential in non-linear optical applications due to the compound's high hyperpolarizability, which is substantially greater than that of urea. This makes it an attractive candidate for further studies in this field (Al-Abdullah et al., 2014).

Synthetic Chemistry and Derivative Compounds

Various synthetic approaches have been explored to create derivatives of this compound. For instance, cyclization of specific carbonyl compounds in basic medium can produce novel pyrimidine derivatives, which have unique chemical properties. These synthetic pathways allow for the creation of diverse compounds with potential applications in different areas of chemistry and pharmacology (Mekuskiene & Vainilavicius, 2006).

Applications in Supramolecular Chemistry

In the realm of supramolecular chemistry, derivatives of 6-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione have been synthesized and investigated as ligands for co-crystallization with specific crown ethers. These studies have led to the formation of complex 2D and 3D networks through extensive hydrogen bonding intermolecular interactions, demonstrating the compound's utility in creating novel supramolecular assemblies (Fonari et al., 2004).

Drug Synthesis and Biological Activities

The compound has also been studied in the synthesis of bioactive molecules. For instance, it has been used as an intermediate in the synthesis of compounds with potential antiviral and anticonvulsant activities. These studies contribute to the understanding of how modifications in the compound's structure can lead to significant changes in biological activity, which is crucial for drug development (Petersen et al., 2001).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-cyclopropyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-6-3-5(4-1-2-4)8-7(11)9-6/h3-4H,1-2H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHXYFPEQCXJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropylpyrimidine-2,4(1H,3H)-dione

CAS RN

21573-06-8
Record name 6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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